molecular formula C9H17O3P B14740025 Dipropan-2-yl propadienylphosphonate CAS No. 3201-76-1

Dipropan-2-yl propadienylphosphonate

Cat. No.: B14740025
CAS No.: 3201-76-1
M. Wt: 204.20 g/mol
InChI Key: NNXXTOGFTHFAIJ-UHFFFAOYSA-N
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Description

Dipropan-2-yl propadienylphosphonate is an organophosphorus compound characterized by a central propadienyl (allene) group bonded to a phosphonate moiety, with two isopropyl (propan-2-yl) ester groups. Its structure confers unique reactivity, particularly in catalytic cyclization reactions. The propadienyl group’s sp²-sp hybridized carbon chain enables participation in [3+2] cycloadditions, while the isopropyl esters influence steric and electronic properties.

Properties

CAS No.

3201-76-1

Molecular Formula

C9H17O3P

Molecular Weight

204.20 g/mol

InChI

InChI=1S/C9H17O3P/c1-6-7-13(10,11-8(2)3)12-9(4)5/h7-9H,1H2,2-5H3

InChI Key

NNXXTOGFTHFAIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C=C=C)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropan-2-yl propadienylphosphonate typically involves the reaction of propargyl alcohol with a phosphonate reagent. One common method is the reaction of propargyl alcohol with 2-halo-4-oxo-1,3-dioxa-2-phosphanaphthalene, followed by rearrangement and reduction to yield the desired compound . The reaction conditions often include the use of a base such as sodium or potassium hydroxide and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process typically includes steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl propadienylphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can yield different phosphonate derivatives.

    Substitution: The compound can participate in substitution reactions, where the propadienyl or propan-2-yl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and in solvents like THF or methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce various phosphonate esters.

Scientific Research Applications

Dipropan-2-yl propadienylphosphonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Research into its potential as a drug candidate for various diseases is ongoing.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of dipropan-2-yl propadienylphosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Reactivity Differences

Propadienylphosphonate esters vary primarily in their ester substituents, which modulate reactivity and selectivity:

Compound Name Ester Groups Molecular Weight (g/mol) Key Reactivity Features References
Dimethyl propadienylphosphonate Methyl ~168 Forms Z-isomer-dominant adducts with benzeneselenenyl chloride; moderate steric hindrance.
Diethyl propadienylphosphonate Ethyl ~196 Used in enantioselective [3+2] cyclizations (70–86% ee); balanced steric/electronic effects.
Dipropan-2-yl propadienylphosphonate Isopropyl ~252 Expected higher steric hindrance; potential for improved selectivity but slower reaction kinetics. [Inferred]
Diphenyl propadienylphosphonate Phenyl ~292 Likely poor solubility in polar solvents; strong electron-withdrawing effects due to aromatic groups. [Hypothetical]

Catalytic Performance in Cyclization Reactions

  • Diethyl propadienylphosphonate (): Achieves enantiomeric excess (ee) of 70–86% in cyclopentene-fused chromanone synthesis using chiral (S,S)-FerroPHANE catalysts. Reacts with 3-(2-nitrophenyl)acrylate in a phosphine-catalyzed [3+2] cyclization as a key step.
  • Dimethyl propadienylphosphonate ():
    • Forms 2,3-adducts with electrophiles like benzeneselenenyl chloride, favoring Z-isomers due to steric and electronic factors.
    • Allyl spin-spin coupling constants (1.5 Hz) indicate distinct conformational preferences compared to bulkier esters.
  • This compound: The bulky isopropyl groups likely reduce reaction rates in cyclizations but may enhance stereoselectivity by restricting substrate approach angles. Limited direct data exist; inferences are based on steric profiles of analogous phosphonates.

Physical and Electronic Properties

  • Solubility : Smaller esters (methyl, ethyl) exhibit better solubility in polar solvents compared to isopropyl or phenyl derivatives.
  • Electronic Effects : Phenyl esters may withdraw electron density from the phosphonate center, altering reactivity toward electrophiles.

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